molecular formula C7H5BrN2 B152527 3-Bromoindazole CAS No. 40598-94-5

3-Bromoindazole

Cat. No. B152527
CAS RN: 40598-94-5
M. Wt: 197.03 g/mol
InChI Key: HTKXRTUKPXEALT-UHFFFAOYSA-N
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Description

3-Bromoindazole is a brominated derivative of indazole, which is an aromatic heterocyclic compound featuring a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 3-position of the indazole core structure can significantly alter the chemical and biological properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of 3-bromoindazole derivatives can be achieved through various methods. One approach involves a two-step synthesis from 2-bromobenzonitriles, which includes a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another method describes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Additionally, a Z-selective synthesis of o-bromoacetophenone N-tosylhydrazones followed by cyclization to form 3-methylindazoles has been reported .

Molecular Structure Analysis

The molecular structure of 3-bromoindazole derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . These techniques help in determining the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

3-Bromoindazole and its derivatives participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, the bromine can be substituted in cross-coupling reactions to introduce different functional groups, expanding the chemical diversity of the indazole scaffold . The bromine atom also plays a crucial role in the biological activity of these compounds, as seen in the synthesis of 3-bromoacivicin, which exhibits potent antitrypanosomal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromoindazole derivatives, such as solubility, melting point, and stability, are influenced by the presence of the bromine atom and the specific substituents on the indazole ring. These properties are essential for determining the compound's suitability for further chemical modifications and its potential as a drug candidate. The antimicrobial activity of N-bromoamido-2-aminobenzothiazoles, for example, is evaluated based on their physical and chemical characteristics .

Relevant Case Studies

Case studies involving 3-bromoindazole derivatives highlight their potential in medicinal chemistry. The compound 3-bromoacivicin has been evaluated for its antitrypanosomal activity, showing a significant enhancement in vitro compared to its chloro analogue . Another study reports the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, which were screened for antitubercular and antimicrobial activities . These examples demonstrate the importance of 3-bromoindazole derivatives in the development of new therapeutic agents.

Scientific Research Applications

Cognitive Functions and Nitric Oxide Synthase Inhibition

3-Bromoindazole derivatives, specifically 3-bromo-7-nitroindazole, have been investigated for their influence on cognitive functions. This derivative, a potent neuronal nitric oxide synthase (nNOS) inhibitor, demonstrated significant effects on memory performance and emotional learning in rats. The inhibition of nNOS disrupted reference and working memory processes, indicating a potential role of nNOS-sGC in cognitive functions and learning strategies (Komsuoglu-Celikyurt et al., 2011).

Cascade Synthesis for Bioactive Molecules

3-Aminoindazoles, a class that includes 3-bromoindazole derivatives, are recognized as privileged scaffolds for bioactive drug-like molecules. A study detailed a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles, showcasing broad substrate scope and yielding up to 81%. This process holds significant potential for developing kinase-biased fragments and other bioactive compounds (Zhu et al., 2022).

Antiproliferative and Cytotoxic Effects

Research on bromothiazole derivatives, including those with 3-bromoindazole cores, indicates a strong antiproliferative and cytotoxic impact on human adenocarcinoma-derived cell lines. These compounds significantly reduced cell proliferation and viability, highlighting their potential for cancer treatment and the importance of further exploring bromo substituents in inducing cell death (Vale et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have demonstrated the antimicrobial and antifungal properties of 3-bromoindazole derivatives. Compounds containing bromo or iodo groups have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).

Antitrypanosomal Activity

3-Bromoindazole derivatives have also been evaluated for their antitrypanosomal activity, particularly against African trypanosomes. Despite good in vitro activity and selectivity, the in vivo results indicate that these compounds may be trypanostatic rather than curative at tolerable doses, suggesting the need for further optimization (Conti et al., 2010).

Safety And Hazards

3-Bromoindazole is classified as Acute Tox. 3 Oral, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, indicating that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . There is a continuous need for the development of novel broad-spectrum antifungal drugs with better efficacy . The current developments in the biological activities of indazole-based compounds are also presented .

properties

IUPAC Name

3-bromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXRTUKPXEALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352241
Record name 3-Bromoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoindazole

CAS RN

40598-94-5
Record name 3-Bromo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40598-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
BE Boulton, BAW Coller - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… 3-Bromoindazole was prepared by adapting the procedure described by von Auwers and L ~ hr . ~ Bromine (0.99 g, 5.5 mmol in 10 cm3 10% aqueous NaOH) was slowly added with …
Number of citations: 13 www.publish.csiro.au
E Lohou, V Collot, S Stiebing, S Rault - Synthesis, 2011 - thieme-connect.com
… the palladium-catalyzed amination of the 3-bromoindazole derivative 3a was investigated with … Furthermore, amination of the different 4-, 5-, or 6-substituted 3-bromoindazole derivatives …
Number of citations: 23 www.thieme-connect.com
J WANG, E HEILBRONNER - Acta Chimica Sinica, 1983 - sioc-journal.cn
… The Hel" PES of ìndazole 何时 1 3-bromoindazole (2a) and 古heir isomeric ni tro derivatives lb......e and 2b--e have been recorded. It h回 been found 也抽出e 10wes书 馆-1 ioniza七ion …
Number of citations: 2 sioc-journal.cn
A Schmidt, B Snovydovych, M Gjikaj - Synthesis, 2008 - thieme-connect.com
… As 3-bromoindazole is found as the second product of this reaction, an E 1cb mechanism, initiated by Br + abstraction by the N-heterocyclic carbene of indazole, is suggested. …
Number of citations: 20 www.thieme-connect.com
SI Burmistrov, VS Belykh - Chemistry of Heterocyclic Compounds, 1973 - Springer
… A mixture of 5.8 g (0.03 mole) of 3-bromoindazole and 7.8 g (0.06 mole) of aniline … 3% sodium hydroxide solution to remove the unchanged 3-bromoindazole to give 6 g (96%) of product…
Number of citations: 1 link.springer.com
J Yu, Z Hong, X Yang, Y Jiang… - Beilstein Journal of …, 2018 - beilstein-journals.org
A mechanically-activated chemoselective Heck coupling for the synthesis of 3-vinylindazoles has been developed with the aid of catalytic amounts of TBAB and NaBr as both …
Number of citations: 26 www.beilstein-journals.org
V Collot, P Dallemagne, PR Bovy, S Rault - Tetrahedron, 1999 - Elsevier
… First we examined the coupling reaction between 3-bromoindazole 8 (prepared by treatment of indazole with bromine, 65%) and benzene boronic acid in the presence of catalytic …
Number of citations: 124 www.sciencedirect.com
F Giraud, F Anizon, P Moreau - Targets in Heterocyclic System …, 2021 - soc.chim.it
… Same conditions using N-bromosuccinimide at 0 C led to 3-bromoindazole in 84% yield.Beside these common methods, an efficient electrochemical preparation of N1-allyl-3-iodo- (or 3…
Number of citations: 1 www.soc.chim.it
MA Düfert, KL Billingsley… - Journal of the American …, 2013 - ACS Publications
… Unexpectedly, we found that the reaction employing 4-bromoindazole resulted in less product formation than the one using 3-bromoindazole. We thus hypothesized that the observed …
Number of citations: 230 pubs.acs.org
WD Ong, E Okubo-Kurihara, Y Kurihara… - Plant and Cell …, 2017 - academic.oup.com
Plants have a remarkable ability to perceive and respond to various wavelengths of light and initiate regulation of different cascades of light signaling and molecular components. While …
Number of citations: 9 academic.oup.com

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